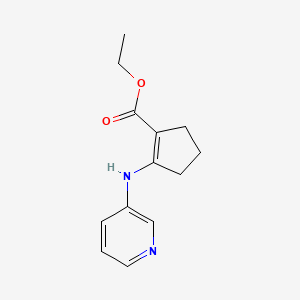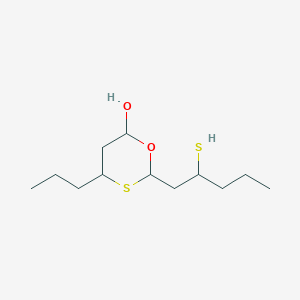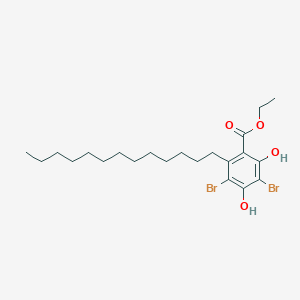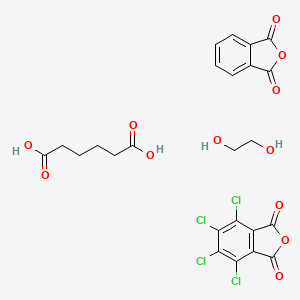![molecular formula C29H45BrNO3P B14577651 Dioctyl [anilino(2-bromophenyl)methyl]phosphonate CAS No. 61676-66-2](/img/structure/B14577651.png)
Dioctyl [anilino(2-bromophenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl [anilino(2-bromophenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to an anilino-substituted bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl [anilino(2-bromophenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with bromophenyl compounds under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-phosphorus bonds . The reaction conditions often involve the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dioctyl [anilino(2-bromophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, reduced phosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dioctyl [anilino(2-bromophenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Dioctyl [anilino(2-bromophenyl)methyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form stable bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The bromophenyl moiety can participate in various substitution reactions, further enhancing its versatility.
Comparison with Similar Compounds
Similar Compounds
Dioctyl [anilino(phenyl)methyl]phosphonate: Lacks the bromine atom, resulting in different reactivity and applications.
Dioctyl [anilino(2-chlorophenyl)methyl]phosphonate:
Uniqueness
Dioctyl [anilino(2-bromophenyl)methyl]phosphonate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring selective substitution reactions and interactions with biological molecules.
Properties
CAS No. |
61676-66-2 |
|---|---|
Molecular Formula |
C29H45BrNO3P |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
N-[(2-bromophenyl)-dioctoxyphosphorylmethyl]aniline |
InChI |
InChI=1S/C29H45BrNO3P/c1-3-5-7-9-11-18-24-33-35(32,34-25-19-12-10-8-6-4-2)29(27-22-16-17-23-28(27)30)31-26-20-14-13-15-21-26/h13-17,20-23,29,31H,3-12,18-19,24-25H2,1-2H3 |
InChI Key |
FWZIYNAUPNXOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C(C1=CC=CC=C1Br)NC2=CC=CC=C2)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one](/img/structure/B14577596.png)


-lambda~5~-phosphanol](/img/structure/B14577622.png)




![N-[4-(4-Chloroanilino)phenyl]acetamide](/img/structure/B14577664.png)
